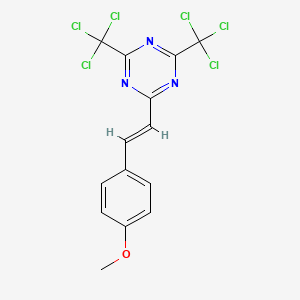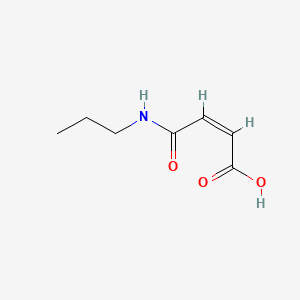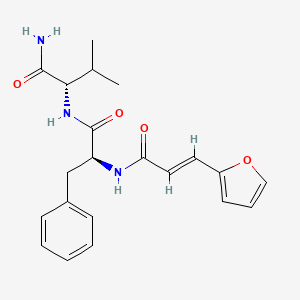
FA-Phe-val-NH2
説明
Molecular Structure Analysis
The molecular formula of FA-Phe-val-NH2 is C21H25N3O4 . The IUPAC name is 2-[[2-[[ (E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide . The molecular weight is 383.4 g/mol .
Physical And Chemical Properties Analysis
FA-Phe-val-NH2 has a molecular weight of 383.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 9 . The exact mass and monoisotopic mass are 383.18450629 g/mol . The topological polar surface area is 114 Ų . The heavy atom count is 28 .
科学的研究の応用
Understanding Mitochondrial Phosphate Transport Proteins
- Research on the mitochondrial phosphate transport protein from beef heart mitochondria reveals that the N-terminal formic acid fragment (FA1) contains a sequence with significant homology to mitochondrial ADP/ATP carriers, suggesting its role in mitochondrial functions and phosphate transport mechanisms (Kolbe & Wohlrab, 1985).
Studying Angiotensin-Converting Enzyme Interactions
- Investigations into the interaction of furylacryloyl (fa) amino acid derivatives with angiotensin-converting enzyme (ACE) utilized derivatives like fa-Phe and fa-Gly-Leu-NH2, providing insights into ACE's binding site and relative affinities for different compounds (Mayer & Meyer, 2000).
Fluorescent Probe Development for Formaldehyde Detection
- A study on the development of a reversible fluorescent probe for formaldehyde (FA) detection in living cells involved a probe composed of BODIPY fluorophore and a primary amino group response unit, facilitating real-time, noninvasive detection of FA concentration in organisms (Song et al., 2018).
Ferulic Acid's Therapeutic Potential and Antioxidant Properties
- Research highlights the therapeutic effects of Ferulic Acid (FA), a naturally occurring substance in plants, showing its potent antioxidant activity and potential benefits in treating various diseases like cancer and diabetes (Srinivasan, Sudheer, & Menon, 2007); (Kumar & Pruthi, 2014).
Enzyme Purification and Characterization in Bacteria
- A study on the enzyme Feruloyl Esterase (FAE) from Lactobacillus acidophilus showed its potential in releasing FA from food matrices, highlighting the enzyme's properties and its role in dietary FA metabolism (Wang, Geng, Egashira, & Sanada, 2004).
Fulvic Acid Molecular Structure and Its Applications
- The characterization of coal-based fulvic acid (FA) and the construction of its molecular model provide insights into its role in agriculture, life science, and medicine, with potential applications in ecological restoration (Gong et al., 2020).
Investigating Fas-Mediated Cell Death Pathways
- The study of the Fas receptor in murine L929 fibrosarcoma cells revealed the role of caspases in Fas-mediated apoptosis and necrotic cell death pathways, providing insights into the cellular mechanisms of apoptosis (Vercammen et al., 1998).
Research on Fumarylacetoacetate Hydrolase and Inhibitors
- The crystal structure of Fumarylacetoacetate Hydrolase (FAH) with a phosphorus-based inhibitor offers mechanistic insights into its catalytic process, essential for understanding the metabolic disease hereditary tyrosinemia type I (HT1) (Bateman et al., 2001).
Exploring Fatty Acid Synthase Polymorphisms
- A study on the Val1483Ile polymorphism in the fatty acid synthase gene (FAS) in Caucasian children revealed its association with body mass index and lipid profile, highlighting the gene's potential role in obesity and metabolism (Körner et al., 2007).
Developing Catalysts for Hydrogen Generation
- Research on amine-functionalized silica-supported PdIr catalysts explored their role in hydrogen generation from formic acid (FA), demonstrating their efficiency and potential for clean energy applications (Nie et al., 2020).
将来の方向性
FA-Phe-val-NH2 and related peptides have potential implications in various fields of research and industry. Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . These remarkable properties hold substantial promise for the creation of the next generation nanomedicines .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14(2)19(20(22)26)24-21(27)17(13-15-7-4-3-5-8-15)23-18(25)11-10-16-9-6-12-28-16/h3-12,14,17,19H,13H2,1-2H3,(H2,22,26)(H,23,25)(H,24,27)/b11-10+/t17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIXOFBAXPHGFF-UKMAJIJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 7019923 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B1365444.png)
![(2E)-3-{N-[(N-phenylcarbamoyl)amino]carbamoyl}prop-2-enoic acid](/img/structure/B1365445.png)
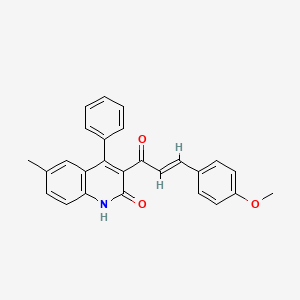
![(E)-4-[2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365450.png)
![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)
![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)
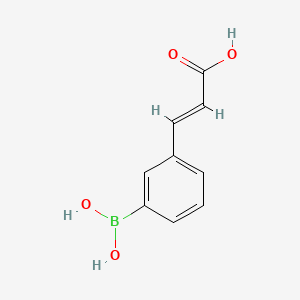
![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)
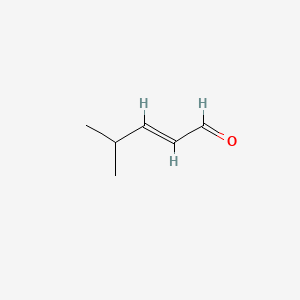
![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)
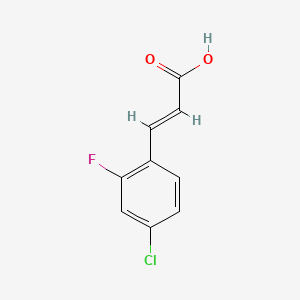
![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)
